1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one 1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18824972
InChI: InChI=1S/C11H12BrClO2/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3
SMILES:
Molecular Formula: C11H12BrClO2
Molecular Weight: 291.57 g/mol

1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one

CAS No.:

Cat. No.: VC18824972

Molecular Formula: C11H12BrClO2

Molecular Weight: 291.57 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one -

Specification

Molecular Formula C11H12BrClO2
Molecular Weight 291.57 g/mol
IUPAC Name 1-[4-(bromomethyl)-3-methoxyphenyl]-1-chloropropan-2-one
Standard InChI InChI=1S/C11H12BrClO2/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3
Standard InChI Key YXELNHOKVJKSQT-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC(=C(C=C1)CBr)OC)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with three functional groups:

  • Bromomethyl (-CH₂Br) at the 4-position, providing electrophilic reactivity.

  • Methoxy (-OCH₃) at the 3-position, enhancing electron density via resonance effects.

  • Chloropropan-2-one (-CO-CH₂Cl) at the 1-position, introducing ketone and chloro functionalities.

This arrangement creates a polarized electron distribution, facilitating nucleophilic attacks at the bromomethyl site and electrophilic substitutions on the aromatic ring .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₂BrClO₂
Molecular Weight291.57 g/mol
IUPAC Name1-[4-(bromomethyl)-3-methoxyphenyl]-1-chloropropan-2-one
Canonical SMILESCOC1=C(C=CC(=C1)CBr)C(Cl)C(=O)C
Topological Polar Surface Area35.5 Ų

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Friedel-Crafts Acylation: Introduction of the propanone moiety to a methoxy-substituted benzene derivative.

  • Bromomethylation: Electrophilic substitution using bromomethylating agents (e.g., HBr/HCHO).

  • Chlorination: Reaction with chlorinating agents (e.g., SOCl₂) to install the chloro group.

A representative synthesis route:

3-MethoxyacetophenoneHBr, HCHOElectrophilic Substitution4-Bromomethyl-3-methoxyacetophenoneSOCl2ChlorinationTarget Compound\text{3-Methoxyacetophenone} \xrightarrow[\text{HBr, HCHO}]{\text{Electrophilic Substitution}} \text{4-Bromomethyl-3-methoxyacetophenone} \xrightarrow[\text{SOCl}_2]{\text{Chlorination}} \text{Target Compound}

Key Conditions:

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Catalysts: Lewis acids (e.g., AlCl₃) for acylation steps.

Chemical Reactivity and Functionalization

Electrophilic Reactivity

The bromomethyl group acts as a potent electrophile, participating in:

  • Nucleophilic Substitutions: Reactions with amines or thiols to form alkylated derivatives.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings for biaryl synthesis.

Aromatic Ring Modifications

The methoxy group directs electrophiles to the ortho/para positions, enabling:

  • Nitration or sulfonation at the 2- or 5-positions.

  • Halogenation under radical conditions.

Ketone and Chloro Group Interactions

The chloropropanone moiety undergoes:

  • Knoevenagel Condensations: With active methylene compounds.

  • Reductions: Catalytic hydrogenation to yield chloro-alcohols .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

  • Anticancer Agents: Bromomethyl groups enable covalent binding to cysteine residues in target proteins (e.g., kinase inhibitors).

  • Antibacterial Intermediates: Functionalization with sulfonamides or quinolones enhances bioactivity .

Polymer Chemistry

  • Cross-Linking Agents: Bromomethyl groups facilitate polymer network formation in epoxy resins.

Table 2: Comparative Reactivity of Analogues

CompoundReactivity Profile
1-(4-Bromomethylphenyl)propan-2-oneHigher electrophilicity
1-Chloro-3-methoxyphenylpropan-2-oneReduced halogen mobility

Future Research Directions

Unresolved Challenges

  • Stereoselective Synthesis: Developing asymmetric routes for chiral derivatives.

  • In Vivo Pharmacokinetics: Assessing absorption/distribution in biological systems.

Emerging Opportunities

  • Photoaffinity Labeling: Bromomethyl groups as probes in target identification.

  • Metal-Organic Frameworks (MOFs): Halogen-rich structures for gas storage applications.

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